molecular formula C5F10O2 B14245103 1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene CAS No. 346662-93-9

1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene

Katalognummer: B14245103
CAS-Nummer: 346662-93-9
Molekulargewicht: 282.04 g/mol
InChI-Schlüssel: RPVHAQMBUQOLBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene is a fluorinated organic compound with the molecular formula C5F10O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, resistance to degradation, and unique reactivity.

Vorbereitungsmethoden

The synthesis of 1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene involves several steps, including the introduction of difluoromethyl and pentafluoroethoxy groups. One common method involves the reaction of appropriate fluorinated precursors under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates .

Analyse Chemischer Reaktionen

1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The presence of multiple fluorine atoms can also influence the electronic properties of the compound, making it a valuable tool in the study of reaction mechanisms and molecular interactions .

Vergleich Mit ähnlichen Verbindungen

1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorinated groups, which provide a distinct set of chemical and physical properties that are valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

346662-93-9

Molekularformel

C5F10O2

Molekulargewicht

282.04 g/mol

IUPAC-Name

1-[difluoro(1,2,2-trifluoroethenoxy)methoxy]-1,1,2,2,2-pentafluoroethane

InChI

InChI=1S/C5F10O2/c6-1(7)2(8)16-5(14,15)17-4(12,13)3(9,10)11

InChI-Schlüssel

RPVHAQMBUQOLBM-UHFFFAOYSA-N

Kanonische SMILES

C(=C(F)F)(OC(OC(C(F)(F)F)(F)F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.